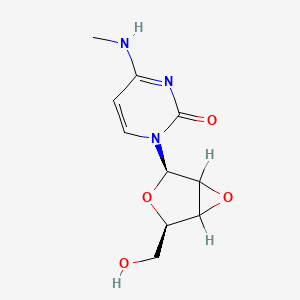
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone is a synthetic nucleoside analog. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties. It is structurally related to cytosine derivatives and has been studied for its ability to interfere with nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the beta-D-lyxofuranosyl moiety.
Anhydro Formation: The 2,3-anhydro bridge is introduced through a cyclization reaction.
Pyrimidinone Attachment: The pyrimidinone ring is then attached to the anhydro sugar moiety.
Methylamino Substitution: Finally, the methylamino group is introduced at the 4-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidinone ring.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone compounds.
Applications De Recherche Scientifique
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit nucleic acid synthesis in various biological systems.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Anhydro-beta-D-lyxofuranosyl)cytosine: A closely related compound with similar antiviral properties.
2’,3’-Dideoxyadenosine: Another nucleoside analog with applications in antiviral therapy.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone is unique due to its specific structural modifications, which confer distinct biological activities. Its anhydro bridge and methylamino substitution make it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.
Propriétés
Numéro CAS |
114563-61-0 |
|---|---|
Formule moléculaire |
C10H13N3O4 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O4/c1-11-6-2-3-13(10(15)12-6)9-8-7(17-8)5(4-14)16-9/h2-3,5,7-9,14H,4H2,1H3,(H,11,12,15)/t5-,7?,8?,9-/m1/s1 |
Clé InChI |
DRINUVQKAMXVHC-WFXDJJTDSA-N |
SMILES isomérique |
CNC1=NC(=O)N(C=C1)[C@H]2C3C(O3)[C@H](O2)CO |
SMILES canonique |
CNC1=NC(=O)N(C=C1)C2C3C(O3)C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















